4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid
Overview
Description
“4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” is an organic compound with the formula C12H10F3NO2 . It is also known as 1H-Indole-3-propanoic acid, β-(trifluoromethyl)- . The compound has a molecular weight of 257.21 .
Molecular Structure Analysis
The linear formula for “4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” is C12H10F3NO2 . The compound has a molecular weight of 257.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid” are not fully detailed in the search results. It is known that the compound has a molecular weight of 257.21 .Scientific Research Applications
Synthesis of Enantiomerically Pure Derivatives
Research by Gautschi, Schweizer, and Seebach (1994) demonstrated the preparation of enantiomerically pure 3-hydroxy-3-trifluoromethyl-propionic acid and esters, branched in the 2- or 3-position, from (R)- or (S)-4,4,4-trifluoro-3-hydroxy-butanoic acid. This study highlights the utility of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid in synthesizing compounds with potential pharmaceutical applications (Gautschi, Schweizer, & Seebach, 1994).
Use in Organic Synthesis
In 2005, B. Narsaiah and J. S. Yadav discussed the utility of ethyl 4,4,4-trifluoroacetoacetate, a derivative of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid, as an active synthon for the trifluoromethyl group in organic synthesis. This underlines its importance in synthesizing various organic compounds (Narsaiah & Yadav, 2005).
Development of Urease Inhibitors
A study by Nazir et al. (2018) involved the transformation of 4-(1H-indol-3-yl)butanoic acid into various compounds, showcasing its role in synthesizing potent urease inhibitors, which are valuable in therapeutic drug design (Nazir et al., 2018).
Alkyne Hydroarylation
Flury et al. (2022) developed a method for alkyne hydroarylation using 4,4,4-trifluoro-3-(indol-3-yl)butanoic acid derivatives. This method has potential applications in the synthesis of biologically active compounds (Flury et al., 2022).
Synthesis of N-heteroaryl(trifluoromethyl)hydroxyalkanoic Acid Esters
Research by Abid and Török (2005) highlighted the synthesis of N-heteroaryl(trifluoromethyl)hydroxyalkanoic acid esters using a solid acid-catalyzed process, demonstrating another versatile application of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid (Abid & Török, 2005).
Role in Plant Growth Regulation
Katayama and Gautam (1997) synthesized fluorinated plant growth regulators using 4,4,4-trifluoro-3-(3-indolyl)butyric acids. This suggests its potential application in agriculture (Katayama & Gautam, 1997).
Potentiometric and Thermodynamic Studies
A study by Mubarak and El-Bindary (2010) focused on potentiometric and thermodynamic studies of 4-(1H-indol-3-yl)butanoic acid and its metal complexes. This research provides insights into the physical and chemical properties of the compound, relevant for material science (Mubarak & El-Bindary, 2010).
properties
IUPAC Name |
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIJUJRAERDEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345895 | |
Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid | |
CAS RN |
153233-36-4 | |
Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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